molecular formula C17H20ClNO B2480066 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2310015-55-3

3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2480066
CAS No.: 2310015-55-3
M. Wt: 289.8
InChI Key: JYBMCPATERWSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (CAS 2310015-55-3) is a synthetic organic compound with the molecular formula C₁₇H₂₀ClNO and a molecular weight of 289.80 g/mol . This molecule features a complex 8-azabicyclo[3.2.1]octane core structure, a scaffold of significant interest in medicinal chemistry due to its topological similarity to tropane alkaloids. The presence of the 3-methylene substituent on the bridged azabicyclic system and the 3-chlorophenylpropanone side chain defines its unique stereoelectronic properties and provides a handle for further chemical functionalization, making it a valuable intermediate for chemical synthesis . The primary research applications for this compound are as a key building block in pharmaceutical research and organic synthesis. It is designed for use in the development of novel bioactive molecules, particularly for probing neurological targets, given the established pharmacological relevance of the 8-azabicyclo[3.2.1]octane framework in central nervous system (CNS) active compounds . Researchers utilize this high-purity reagent to explore structure-activity relationships (SAR) and to synthesize new chemical entities for high-throughput screening and preclinical studies. Key Identifiers: • IUPAC Name: this compound • CAS Registry Number: 2310015-55-3 • Molecular Formula: C₁₇H₂₀ClNO • InChIKey: JYBMCPATERWSPO-UHFFFAOYSA-N Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-9-15-6-7-16(10-12)19(15)17(20)8-5-13-3-2-4-14(18)11-13/h2-4,11,15-16H,1,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBMCPATERWSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often include the use of carbon nucleophiles and specific catalysts to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, allowing the development of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. It can be utilized in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has been investigated for its potential interactions with neurotransmitter systems. Its ability to modulate neurotransmitter levels suggests applications in studying neurological disorders.

Medicine

The compound has shown promise in pharmacological studies, particularly for its antidepressant-like effects and neuroprotective properties. Research indicates that it may inhibit the reuptake of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation.

Case Study 1: Neurotransmitter Regulation

A study conducted on rat models demonstrated that administration of the compound resulted in significant increases in extracellular levels of dopamine and serotonin. This effect was attributed to the inhibition of reuptake mechanisms by the compound, indicating its potential as an antidepressant agent.

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated a marked reduction in cell death and apoptosis markers, suggesting therapeutic potential for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Summary of Biological Activities

Activity TypeMechanismReference
Monoamine Transporter InhibitionInhibits dopamine and serotonin uptake
Antidepressant-like EffectsModulates neurotransmitter levels
Neuroprotective PropertiesReduces oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs:

Compound Name (CAS/ID) Molecular Formula Molecular Weight Key Substituents Potential Applications References
Target Compound C17H17ClN2O* 300.78* 3-Chlorophenyl, 3-methylidene Hypothesized CNS/Receptor targeting N/A
BK63156 (2310155-98-5) C19H24N4O2 340.42 4-Methoxyphenyl, 1H-1,2,4-triazol-1-yl Research biochemicals
BK65786 (2319809-53-3) C20H24FN3O 341.42 4-Fluoro-3-methylphenyl, 1H-pyrazol-1-yl Biochemical research
1-[3-(Phenylmethyl)-3,8-diazabicyclo… (63978-12-1) C16H22N2O 258.36 Benzyl, propan-1-one Intermediate/Pharmaceutical research
Para-nitroazaprocin Not fully detailed N/A Nitrophenyl, propen-1-yl Controlled substance (CNS activity)
Maraviroc (HIV drug analog) C22H26N8 513.67 Difluoro, triazol-4-yl Antiretroviral (CCR5 antagonist)

*Inferred based on structural analysis; exact data unavailable in evidence.

Functional Group Impact on Properties

  • Chlorophenyl vs.
  • Methylidene vs. Pyrazole/Triazole (BK65786, BK63156) : Methylidene introduces a reactive double bond, which may participate in covalent binding or metabolic oxidation. Pyrazole/triazole groups, as in BK65786 and BK63156, enable hydrogen bonding, improving target affinity .
  • Nitro Group (Para-nitroazaprocin) : The nitro group in para-nitroazaprocin is strongly electron-withdrawing, likely increasing metabolic stability compared to the chloro substituent in the target compound .

Biological Activity

The compound 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClNC_{17}H_{20}ClN with a molecular weight of approximately 285.80 g/mol. The structure includes a chlorophenyl group and a bicyclic azabicyclo framework, which contributes to its biological properties.

Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane structure exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes involved in neurotransmission.

  • Vasopressin V(1A) Receptor Antagonism : A related series of 8-azabicyclo compounds have shown high affinity as antagonists for the vasopressin V(1A) receptor, indicating potential applications in treating conditions related to vasopressin dysregulation, such as hypertension and heart failure .
  • Norepinephrine Transporter (NET) Interaction : Another study demonstrated that derivatives can serve as selective radiotracers for PET imaging, specifically targeting NET-rich areas in the brain, which are relevant in psychiatric disorders and neurodegenerative diseases .

Biological Activity Overview

The biological activities associated with this class of compounds include:

  • Antidepressant Effects : Some derivatives have been linked to antidepressant-like effects in animal models, likely due to their interaction with monoamine transporters.
  • Neuroprotective Properties : The ability to modulate neurotransmitter systems suggests potential neuroprotective effects against neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Vasopressin AntagonismHigh affinity antagonists for V(1A) receptor linked to cardiovascular effects
NET ImagingSelective binding for NET, useful in PET imaging for neuropsychiatric disorders
Antidepressant EffectsDemonstrated in animal models through modulation of neurotransmitter systems

Case Study: Vasopressin V(1A) Receptor Antagonists

In a study published by Elsevier, several compounds were synthesized and evaluated for their affinity towards the vasopressin V(1A) receptor. Compounds derived from the 8-azabicyclo[3.2.1]octane scaffold showed significant antagonistic properties, suggesting their potential use in managing hypertension and related cardiovascular conditions .

Case Study: Norepinephrine Transporter Imaging

Another study focused on the synthesis of radiolabeled derivatives for PET imaging applications demonstrated that these compounds could effectively target regions rich in norepinephrine transporters in rat brains. This specificity was confirmed through competitive binding assays using known NET antagonists .

Q & A

Q. What are the key synthetic routes for 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one?

The synthesis typically involves multi-step strategies, including:

  • Ring-closing metathesis (RCM) to construct the bicyclic 8-azabicyclo[3.2.1]octane scaffold .
  • Coupling reactions (e.g., amide bond formation) using reagents like EDCl/HOBt to attach the 3-chlorophenylpropan-1-one moiety .
  • Functional group modifications , such as introducing the methylidene group via Wittig or elimination reactions . Purification often employs HPLC or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • X-ray crystallography using SHELX programs for refining crystal structures, which provide bond lengths, angles, and torsional parameters critical for confirming stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the bicyclic framework and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What preliminary biological screening methods are recommended for this compound?

Initial bioactivity assessment includes:

  • Receptor binding assays (e.g., opioid or kinase targets) using radioligand displacement to identify affinity profiles .
  • In vitro cytotoxicity studies (e.g., MTT assay) to evaluate safety margins .
  • Functional assays (e.g., cAMP modulation) to infer mechanistic pathways .

Q. What solvents and reaction conditions optimize its stability during synthesis?

  • Anhydrous solvents (e.g., dichloromethane, DMF) under nitrogen atmosphere prevent hydrolysis of sensitive intermediates .
  • Low temperatures (0–5°C) during coupling reactions minimize side reactions .
  • pH control in aqueous workups to avoid decomposition of the bicyclic core .

Q. How is purity validated, and what analytical thresholds are critical?

  • HPLC with UV detection (≥98% purity, λ = 254 nm) .
  • Melting point consistency (compared to literature values) .
  • Elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be improved for the bicyclic scaffold synthesis?

  • Catalyst optimization : Use Grubbs II catalyst for RCM to enhance ring-closing efficiency and reduce dimerization .
  • Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .
  • Protecting group strategies (e.g., Boc for amines) to prevent undesired side reactions during functionalization .

Q. What computational tools aid in predicting the compound’s conformational stability?

  • Density Functional Theory (DFT) calculations to model the lowest-energy conformers and assess steric strain in the bicyclic system .
  • Molecular docking (AutoDock Vina) to predict binding poses with biological targets like opioid receptors .
  • Molecular dynamics simulations to study solvation effects and stability under physiological conditions .

Q. How can contradictory bioactivity data across studies be resolved?

  • Meta-analysis of substituent effects: Compare analogs (e.g., 3-cyclopropylidene vs. methylidene derivatives) to isolate structural determinants of activity .
  • Orthogonal assay validation : Confirm receptor binding results using SPR (surface plasmon resonance) alongside traditional radioligand assays .
  • Batch-to-batch consistency checks to rule out purity or stereochemical variability .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization with stabilizing ligands (e.g., cyclodextrins) to improve crystal lattice formation .
  • Vapor diffusion methods (e.g., sitting-drop) with mixed solvents (ether/hexane) to induce slow nucleation .
  • Cryocooling (100 K) to mitigate thermal motion artifacts during data collection .

Q. How does stereochemistry at the 8-azabicyclo[3.2.1]octane core influence pharmacological activity?

  • Enantioselective synthesis using chiral catalysts (e.g., Sharpless epoxidation) to produce pure stereoisomers for comparative testing .
  • Pharmacophore mapping to identify critical hydrogen-bonding or hydrophobic interactions dependent on stereochemistry .
  • SAR studies on derivatives with modified bridgehead substituents (e.g., isopropyl vs. cyclopropyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.